molecular formula C8H4BrClN2 B1446316 8-Bromo-2-chloro-1,5-naphthyridine CAS No. 1823880-71-2

8-Bromo-2-chloro-1,5-naphthyridine

Cat. No. B1446316
M. Wt: 243.49 g/mol
InChI Key: NLWWGPNOSBDHLO-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-1,5-naphthyridine is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds . These compounds are significant in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

1,5-Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . Six isomeric naphthyridines are possible .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Amination : 8-Bromo-2-chloro-1,5-naphthyridine has been utilized in various synthesis processes. Woźniak and Plas (1978) describe the synthesis of 5-chloro- and 5-bromo-1,7-naphthyridine, using 8-amino-1,7-naphthyridine as a starting material. The reaction with potassium amide in liquid ammonia produces 8-amino- and 2-amino-1,7-naphthyridine and 8-amino-5-bromo-1,7-naphthyridine (Woźniak & Plas, 1978).

Biological Activities

  • Potential Antimalarials : Barlin and Tan (1985) have prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid through 3-bromo-8-chloro-1,5-naphthyridine. These compounds demonstrated significant antimalarial activity (Barlin & Tan, 1985).

Ligand Construction and Complex Formation

  • Linker for Bridging Ligands : Singh and Thummel (2009) elaborated 1,5-naphthyridine into a series of bidentate and tridentate ligands using various methodologies. They prepared ligands incorporating 1,8-naphthyrid-2-yl groups, highlighting the versatility of naphthyridine derivatives in ligand construction (Singh & Thummel, 2009).

Antibacterial Activity

  • Inhibition of Efflux Pumps in Bacteria : Oliveira-Tintino et al. (2020) investigated the antibacterial activity of 1,8-naphthyridine sulfonamides against strains with TetK and MrsA efflux pumps. They found that derivatives like 4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide demonstrated potential inhibitory action (Oliveira-Tintino et al., 2020).

Safety And Hazards

While specific safety and hazard information for 8-Bromo-2-chloro-1,5-naphthyridine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

8-bromo-2-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWWGPNOSBDHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-chloro-1,5-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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